Cer(IV)-ammoniumsulfat

Description

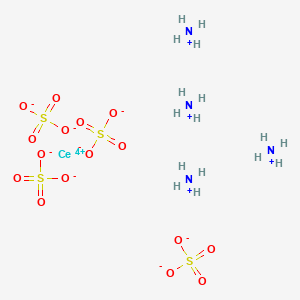

Cerium(IV) ammonium sulfate, also known as ammonium ceric sulfate or tetraammonium cerium(IV) sulfate, is a highly stable inorganic compound with the chemical formula (NH₄)₄Ce(SO₄)₄·nH₂O (typically dihydrate, n=2). Its CAS number is 10378-47-9 for the dihydrate form . This compound is characterized by its strong oxidizing properties, water solubility, and vibrant orange-red crystalline structure. It is widely used in analytical chemistry as a primary standard for redox titrations due to its high stability in acidic media and precise stoichiometry .

Properties

Molecular Formula |

CeH16N4O16S4 |

|---|---|

Molecular Weight |

596.5 g/mol |

IUPAC Name |

tetraazanium;cerium(4+);tetrasulfate |

InChI |

InChI=1S/Ce.4H3N.4H2O4S/c;;;;;4*1-5(2,3)4/h;4*1H3;4*(H2,1,2,3,4)/q+4;;;;;;;;/p-4 |

InChI Key |

OKJMLYFJRFYBPS-UHFFFAOYSA-J |

Canonical SMILES |

[NH4+].[NH4+].[NH4+].[NH4+].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Ce+4] |

Origin of Product |

United States |

Preparation Methods

Industrial Synthesis Methods

Industrial production of cerium(IV) ammonium sulfate prioritizes cost efficiency, scalability, and purity. A patented method involves the dissolution of cerium carbonate ($$Ce2(CO3)3$$) in sulfuric acid to form cerous sulfate ($$Ce2(SO4)3$$), followed by oxidation with hydrogen peroxide ($$H2O2$$) in an ammoniacal medium. The reaction proceeds as follows:

$$

Ce2(CO3)3 + 3H2SO4 \rightarrow Ce2(SO4)3 + 3CO2 \uparrow + 3H2O

$$

Subsequent oxidation with $$H2O2$$ at 60–80°C converts $$Ce^{3+}$$ to $$Ce^{4+}$$:

$$

2Ce^{3+} + H2O2 + 2NH3 \rightarrow 2Ce^{4+} + 2OH^- + 2NH4^+

$$

Crystallization is induced by adding concentrated sulfuric acid, yielding orange-red crystals with $$Ce^{4+}/\sum Ce > 99.5\%$$ and purity >99.99%. This method’s advantages include minimal waste generation and compatibility with recycled reagents.

Laboratory protocols focus on precise stoichiometry and reproducibility. A widely cited method involves dissolving 65 g of cerium(IV) ammonium sulfate in a mixture of 30 mL concentrated sulfuric acid and 500 mL water under gentle heating. The solution is cooled, filtered to remove turbidity, and diluted to 1 L. Key parameters include:

- Temperature : Heating to 50–60°C ensures complete dissolution without decomposition.

- Acidity : Maintaining $$H2SO4$$ concentration at 3–4 M prevents hydrolysis of $$Ce^{4+}$$.

Standardization against arsenic trioxide ($$As2O3$$) validates molarity:

$$

As2O3 + 4OH^- \rightarrow 2AsO2^- + 2H2O

$$

$$

AsO2^- + 2Ce^{4+} + H2O \rightarrow AsO_4^{3-} + 2Ce^{3+} + 2H^+

$$

Each milliliter of 0.1 M cerium(IV) ammonium sulfate corresponds to 0.004946 g of $$As2O3$$.

Hydrothermal and Alternative Methods

Hydrothermal synthesis at 120–200°C produces ultrafine cerium(IV) ammonium sulfate crystals with controlled morphology. Using cerium(IV) sulfate as a precursor in ammonium sulfate solutions yields particles <50 nm, ideal for catalytic applications. Reaction conditions include:

| Parameter | Optimal Range | Effect on Crystallinity |

|---|---|---|

| Temperature | 180°C | Enhances $$Ce^{4+}$$ stability |

| NH$$_4^+$$/Ce$$^{4+}$$ ratio | 3:1 | Prevents amorphous phase formation |

| Reaction time | 5–10 hours | Balances nucleation and growth |

Alternative approaches include electrochemical oxidation of $$Ce^{3+}$$ in ammonium sulfate electrolytes, achieving 98% current efficiency at pH 1.5–2.0.

Purification and Crystallization Techniques

Recrystallization from sulfuric acid solutions removes impurities such as Fe$$^{3+}$$, Ca$$^{2+}$$, and Na$$^+$$. A comparative analysis of purity grades is shown below:

| Impurity (ppm) | Grade CAS-5N | Grade CAS-4M | Grade CAS-3N |

|---|---|---|---|

| Fe | ≤1 | ≤2 | ≤5 |

| Ca | ≤1 | ≤5 | ≤5 |

| Na | ≤1 | ≤5 | ≤5 |

Filtration through sintered glass (porosity 4) and washing with ice-cold 10% $$H2SO4$$ ensures >99.9% purity.

Quality Control and Standardization

Potentiometric titration and UV-Vis spectroscopy are employed for quality assurance. Specifications from Merck Millipore highlight:

- Assay : ≥99.0% $$(NH4)4Ce(SO4)4 \cdot 2H_2O$$

- Chloride : ≤0.001%

- pH : 1.2 (100 g/L solution)

X-ray diffraction confirms the monoclinic crystal structure ($$P2_1/c$$ space group), with Ce$$^{4+}$$ coordinated by nine sulfate oxygens.

Comparative Analysis of Methods

| Method | Purity (% ) | Ce$$^{4+}$$/∑Ce (%) | Energy Cost (kWh/kg) |

|---|---|---|---|

| Industrial oxidation | 99.99 | 99.5 | 12.4 |

| Hydrothermal | 99.9 | 98.0 | 18.7 |

| Laboratory recrystallization | 99.5 | 97.0 | 8.2 |

Industrial methods excel in scalability, while hydrothermal synthesis offers nanoscale control.

Applications Influencing Preparation

Chemical Reactions Analysis

Types of Reactions

Cerium(IV) ammonium sulfate is primarily known for its strong oxidizing properties. It undergoes various types of reactions, including:

Oxidation: It can oxidize a wide range of organic and inorganic compounds.

Reduction: Cerium(IV) can be reduced to cerium(III) in the presence of reducing agents.

Substitution: It can participate in substitution reactions where cerium(IV) is replaced by other cations.

Common Reagents and Conditions

Common reagents used with cerium(IV) ammonium sulfate include sulfuric acid, nitric acid, and various organic solvents. The reactions typically occur under acidic conditions and may require heating to proceed efficiently.

Major Products Formed

The major products formed from reactions involving cerium(IV) ammonium sulfate depend on the specific reactants and conditions used. For example, in the oxidation of alcohols, the major products are aldehydes or ketones.

Scientific Research Applications

Cerium(IV) ammonium sulfate has a wide range of applications in scientific research, including:

Chemistry: It is used as an oxidizing agent in organic synthesis and analytical chemistry.

Biology: It is employed in the study of oxidative stress and redox biology.

Industry: It is used in the production of specialty chemicals, catalysts, and materials for electronic devices.

Mechanism of Action

The mechanism by which cerium(IV) ammonium sulfate exerts its effects is primarily through its strong oxidizing properties. Cerium(IV) ions can accept electrons from other molecules, leading to the oxidation of those molecules. This process involves the transfer of electrons from the substrate to the cerium(IV) ion, resulting in the reduction of cerium(IV) to cerium(III).

Comparison with Similar Compounds

Key Properties:

- Molecular Weight : 632.56 g/mol (dihydrate) .

- Solubility: Freely soluble in water, forming a clear yellow solution; insoluble in ethanol .

- Applications : Oxidizing agent in titrations (e.g., iron(II) quantification), catalyst in organic synthesis, and precursor for cerium-based materials .

Comparison with Similar Compounds

Cerium(IV) Ammonium Sulfate vs. Aluminium Ammonium Sulfate (Ammonium Alum)

Key Difference : Cerium(IV) ammonium sulfate is redox-active, whereas ammonium alum is primarily used for precipitation and pH stabilization .

Cerium(IV) Ammonium Sulfate vs. Cerium(IV) Ammonium Nitrate

Key Difference : The sulfate counterpart offers greater stability in sulfuric acid media, making it preferable for controlled titrations, while the nitrate form is more versatile in organic reactions .

Cerium(IV) Ammonium Sulfate vs. Aluminium Sulfate (Anhydrous)

Cerium(IV) Ammonium Sulfate vs. Ammonium Hexachlororuthenate(IV)

Key Difference: Cerium(IV) ammonium sulfate is water-stable and non-toxic, whereas ruthenium complexes are often moisture-sensitive and require specialized handling .

Stability and Functional Advantages

Cerium(IV) ammonium sulfate outperforms similar compounds in acidic redox environments due to:

- High Redox Potential: Ce⁴⁺/Ce³⁺ couple (+1.44 V in H₂SO₄) enables precise titrations .

- Long-Term Stability : Resists decomposition under standard storage conditions .

Biological Activity

Cer(IV)-ammoniumsulfat, also known as ammonium cerium(IV) sulfate, is an inorganic compound with the formula . It appears as an orange-colored solid and is recognized for its strong oxidizing properties, with a reduction potential of approximately +1.44V. This compound plays a significant role in various biological and chemical processes, particularly in redox reactions and as a catalyst in organic synthesis.

Oxidative Properties

This compound is primarily known for its oxidative capabilities. It can act as an oxidimetric agent, facilitating the determination of various substances in pharmaceutical formulations. For instance, it has been utilized to determine the concentration of ethionamide in drug formulations through redox reactions, showcasing its potential in analytical chemistry applications .

The biological activity of cerium compounds, including this compound, is largely attributed to their ability to participate in electron transfer reactions. Cerium exists in multiple oxidation states (Ce^3+ and Ce^4+), which allows for versatile redox behavior. The two-step mechanism involves the exchange of bisulfate anions with water followed by a rate-determining electron transfer step . This mechanism is crucial for understanding how cerium compounds interact with biological systems.

Case Studies and Research Findings

- Inflammation and Immune Response : A study indicated that depletion of specific sphingolipids (CerS4) had implications for T-cell function and inflammation resolution. Although not directly related to this compound, it highlights the importance of ceramide metabolism in immune responses . The findings suggest that ceramide levels can influence inflammation and tumor progression, which may correlate with the biological effects observed with cerium compounds.

- Chemical Imaging and Biological Interactions : Research has shown that cerium compounds can be involved in complex interactions within biological systems. For example, their role in signaling pathways and cellular responses has been explored through chemical imaging techniques . This area of research emphasizes the potential therapeutic applications of cerium compounds in modulating biological activities.

Toxicity and Safety

While this compound exhibits promising biological activity, its safety profile must be considered. The compound's strong oxidizing nature necessitates careful handling to avoid adverse effects on human health. Toxicological studies are essential to establish safe exposure limits and understand the compound's long-term effects on biological systems.

Summary of Biological Activities

Comparative Analysis of Cerium Compounds

| Compound | Oxidation State | Reduction Potential (V) | Biological Role |

|---|---|---|---|

| This compound | +4 | +1.44 | Oxidimetric agent |

| Cerium(III) sulfate | +3 | +0.34 | Reducing agent |

| Cerium(IV) oxide | +4 | +1.5 | Catalyst in various reactions |

Q & A

Q. What strategies address reproducibility challenges in Ce(IV)-ammonium sulfate synthesis due to trace metal impurities?

- Methodological Answer : Pre-treatment of reagents with Chelex resin removes trace Fe(III) or Cu(II). Purity is confirmed via ICP-MS, and batch-to-batch consistency is ensured using a standardized protocol with documented impurity thresholds .

Key Considerations for Data Integrity

- Contradictions in Evidence : While some sources (e.g., ) focus on Ce(IV)-ammonium nitrate, analogous methodologies for sulfate can be inferred with adjustments for counterion effects. Direct experimental validation is critical.

- Data Presentation : Raw data (e.g., titration curves, XRD spectra) should be archived in appendices, with processed data (e.g., rate constants, % yield) highlighted in results. Follow IUPAC nomenclature and uncertainty guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.